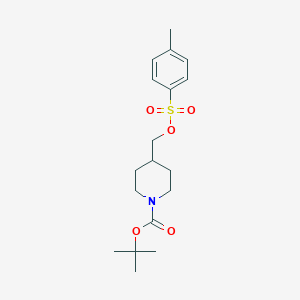

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Overview

Description

Mechanism of Action

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Action Environment

It is generally recommended to store the compound in a dark place at 4° c , suggesting that light and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine typically involves the reaction of 1-piperidinecarboxylic acid tert-butyl ester with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the toluenesulfonyl group is replaced by other nucleophiles.

Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: The Boc group is commonly removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products

Substitution Products: Depending on the nucleophile used, the major products can vary but generally involve the replacement of the toluenesulfonyl group with the nucleophile.

Deprotected Amine: The removal of the Boc group yields the free amine, which can be further utilized in various synthetic applications.

Scientific Research Applications

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is utilized in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

N-Boc-4-(4-Methylphenylsulfonyloxymethyl)piperidine: Similar in structure but with a different sulfonyl group.

N-Boc-4-(4-Chlorophenylsulfonyloxymethyl)piperidine: Contains a chlorophenyl group instead of a toluenesulfonyl group.

Uniqueness

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is unique due to its specific combination of the Boc protecting group and the toluenesulfonyl leaving group, which provides versatility in synthetic applications .

Biological Activity

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is a derivative of piperidine that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including data from various studies, potential pharmacological applications, and its synthesis.

Chemical Structure and Properties

This compound is characterized by the presence of a N-Boc (tert-butyloxycarbonyl) protecting group and a toluenesulfonyloxymethyl substituent on the piperidine ring. The compound's structure can be represented as follows:

This structural configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological studies.

In Silico Predictions

Recent studies have utilized computational methods to predict the biological activity of piperidine derivatives, including this compound. Using tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) , researchers identified potential targets and activity spectra. The findings suggest that this compound could interact with various enzymes, receptors, and ion channels, indicating a broad range of biological activities applicable in medicinal chemistry .

Pharmacological Applications

- Anticancer Activity : Piperidine derivatives have shown promise in cancer treatment. Studies indicate that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving caspase activation . The compound's ability to target specific pathways in cancer cells positions it as a potential lead in anticancer drug development.

- CNS Activity : The central nervous system (CNS) effects of piperidine derivatives have been explored, with some compounds exhibiting neuroprotective properties. This suggests that this compound may also have applications in treating neurological disorders .

- Antimicrobial Properties : Preliminary studies indicate that certain piperidine derivatives possess antimicrobial activity, which could be beneficial in developing new antibiotics or treatments for resistant bacterial strains .

Synthesis and Evaluation

In a study published by Khaiitova et al., three new piperidine derivatives were synthesized and evaluated for their biological activity using in silico methods. The results demonstrated that these compounds could affect multiple biological targets, suggesting their potential as therapeutic agents in various medical fields .

| Compound Name | Biological Target | Activity Type |

|---|---|---|

| This compound | Various Enzymes | Anticancer, Antimicrobial |

| Other Piperidine Derivative | Ion Channels | Neuroprotective |

Properties

IUPAC Name |

tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARTVAOOTJKHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442916 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166815-96-9 | |

| Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib?

A1: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate serves as a crucial starting material in the synthesis of Vandetanib [, ]. This compound provides the piperidine ring system that is ultimately incorporated into the Vandetanib structure. The tosylate group acts as a good leaving group, allowing for subsequent substitution reactions with other key intermediates like ethyl vanillate.

Q2: How does the synthetic route utilizing tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate compare to other potential approaches?

A2: The research highlights that using tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis of Vandetanib offers several advantages [, ]. These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.